rac-Nicotine-d3

Forensic toxicology Synthetic nicotine analysis Environmental nicotine monitoring

rac-Nicotine-d3 (CAS: 69980-24-1) is a stable isotope-labeled analog of nicotine in which three hydrogen atoms on the N-methyl group are replaced by deuterium atoms, yielding a mass shift of M+3 relative to unlabeled nicotine. As a racemic mixture, it contains an equimolar 50:50 blend of the (R)-(+) and (S)-(-) enantiomers, matching the stereochemical profile of synthetic or racemized nicotine samples.

Molecular Formula C10H11N2D3
Molecular Weight 165.25 g/mol
CAS No. 69980-24-1
Cat. No. B196464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Nicotine-d3
CAS69980-24-1
Synonymsrac-Nicotine-d3;  3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine;  (±)-Nicotine-d3;  (±)-3-[1-(Methyl-d3)-2-pyrrolidinyl)pyridine;  (R,S)-Nicotine-d3;  (±)-Nicotine-d3;  1-(Methyl-d3)-2-(3-pyridyl)pyrrolidine;  DL-Nicotine-d3
Molecular FormulaC10H11N2D3
Molecular Weight165.25 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3
InChIKeySNICXCGAKADSCV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





rac-Nicotine-d3: A Deuterated Racemic Internal Standard for Nicotine Quantification in LC-MS and GC-MS


rac-Nicotine-d3 (CAS: 69980-24-1) is a stable isotope-labeled analog of nicotine in which three hydrogen atoms on the N-methyl group are replaced by deuterium atoms, yielding a mass shift of M+3 relative to unlabeled nicotine . As a racemic mixture, it contains an equimolar 50:50 blend of the (R)-(+) and (S)-(-) enantiomers, matching the stereochemical profile of synthetic or racemized nicotine samples [1]. Its primary designated function is as an internal standard for the accurate quantification of (±)-nicotine in biological and environmental matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) platforms .

Why rac-Nicotine-d3 Cannot Be Substituted by Other Deuterated Nicotine Analogs


The selection of an internal standard for nicotine quantification is not interchangeable among deuterated analogs; the choice directly affects analytical accuracy, method validation parameters, and the biological interpretability of results. rac-Nicotine-d3 offers a specific combination of three deuterium atoms (M+3 mass shift) and a racemic stereochemical composition that distinguishes it from alternatives such as nicotine-d4 (M+4 shift, which may introduce differential ion suppression or require separate MS parameter optimization) [1] and enantiopure (S)-nicotine-d3 (which fails to co-elute accurately with racemic nicotine mixtures in non-chiral chromatography and misrepresents the stereochemical composition of synthetic nicotine samples) [2]. Additionally, non-deuterated internal standards lack the near-identical physicochemical properties required to correct for matrix effects and recovery variability, compromising method ruggedness and regulatory acceptability [1].

Quantitative Evidence for Selecting rac-Nicotine-d3 Over Closest Analogs


Racemic Composition Matches Synthetic and Environmental Nicotine Samples Unlike Enantiopure (S)-Nicotine-d3

rac-Nicotine-d3 is a 50:50 racemic mixture of (R)- and (S)-nicotine-d3 enantiomers, whereas (S)-nicotine-d3 is a single enantiomer (>99% optical purity). In GC-MS and achiral LC-MS methods, the use of an enantiopure internal standard for quantifying racemic nicotine mixtures can introduce systematic bias because the (R)- and (S)-enantiomers may exhibit differential ionization efficiency, recovery, or chromatographic behavior in certain matrices [1]. rac-Nicotine-d3 eliminates this enantiomer-specific bias by providing a matched racemic profile to the target analyte (±)-nicotine .

Forensic toxicology Synthetic nicotine analysis Environmental nicotine monitoring

M+3 Mass Shift Provides Optimal Balance of Isotopic Resolution and Ion Suppression Avoidance vs. Nicotine-d4

rac-Nicotine-d3 incorporates three deuterium atoms exclusively on the N-methyl group, producing a mass shift of +3 Da (m/z 166→130 transition for the molecular ion) . In comparison, nicotine-d4 incorporates four deuterium atoms, yielding an M+4 shift. While both serve as internal standards, the d3 analog is more widely validated in published HPLC-MS methods for nicotine and cotinine analysis, with calibration ranges spanning 0.005–35,000 ng/mL across multiple biological matrices [1]. The d3 labeling provides sufficient mass separation from the unlabeled analyte (m/z 163→130) to avoid isotopic cross-talk while minimizing the risk of differential chromatographic retention (deuterium isotope effect) that can become more pronounced with higher degrees of deuteration .

LC-MS/MS method development Isotope dilution Quantitative bioanalysis

Method Validation Using rac-Nicotine-d3 Demonstrates Acceptable Matrix Effect and Recovery Ranges Across Diverse Biological Matrices

In a comprehensive review of HPLC-MS methods employing nicotine-d3 and nicotine-d4 as internal standards for nicotine and cotinine quantification across various biological matrices, the matrix effect ranged from 75.96% to 126.8% and recovery ranged from 53% to 124.5% [1]. These ranges represent the aggregated performance of methods using deuterated internal standards including nicotine-d3, demonstrating acceptable correction for matrix-induced ion suppression/enhancement and extraction losses. In a specific GC-MS application for mushroom analysis, rac-Nicotine-d3 as internal standard achieved recovery of 89.5–92.5%, intra-day precision of 0.32–0.85%, inter-day precision of 0.73–2.36%, and limits of detection and quantification of 0.38 and 1.15 μg kg⁻¹, respectively [2].

Bioanalytical method validation Matrix effect Extraction recovery

Isotopic Purity of ≥98 atom% D Ensures Minimal Unlabeled Nicotine Contamination vs. Lower-Grade Deuterated Standards

Commercially available rac-Nicotine-d3 is routinely supplied with isotopic purity of ≥98 atom% D, meaning that ≥98% of molecules at the labeled position contain deuterium rather than protium . This high isotopic enrichment minimizes the presence of unlabeled (d0) nicotine in the internal standard stock, which would otherwise contribute to the analyte signal and artificially elevate measured concentrations, particularly at low analyte levels near the limit of quantification . Lower isotopic purity standards (e.g., <95 atom% D) introduce greater d0 contamination, reducing assay sensitivity and accuracy.

Isotopic purity Internal standard quality control Assay sensitivity

Receptor Binding Profile of Racemic Nicotine Differs Quantitatively from Enantiopure (S)-Nicotine, Justifying Separate Analytical Requirements

Racemic (±)-nicotine exhibits distinct pharmacological activity compared to the naturally occurring (S)-enantiomer. (S)-Nicotine is significantly more potent at nicotinic acetylcholine receptors (nAChRs) than the (R)-antipode, with racemic nicotine showing intermediate affinity due to the presence of both enantiomers [1]. Specifically, (±)-nicotine binds to α4β2 nAChRs with Ki = 11.1 nM, while the (R)-enantiomer alone is 10–30 times less potent in CNS assays [2]. This stereoselective pharmacology underscores why racemic nicotine must be quantified using a racemic internal standard; using (S)-nicotine-d3 would not accurately represent the mixed receptor engagement profile of synthetic or racemized nicotine samples.

Nicotinic receptor pharmacology Stereoselective binding In vitro assays

Explicit Intended Use Statement for Racemic Nicotine Quantification Clarifies Application Scope vs. Enantiopure Internal Standards

Product specifications for rac-Nicotine-d3 explicitly state that the compound is 'intended for use as an internal standard for the quantification of (±)-nicotine by GC- or LC-mass spectrometry' . This differs from (S)-nicotine-d3, which is designated for quantification of the naturally occurring (S)-enantiomer in tobacco-derived samples. This explicit intended-use labeling provides procurement clarity: laboratories analyzing synthetic nicotine products, e-cigarette liquids, or forensic samples containing racemic nicotine should select rac-Nicotine-d3 rather than (S)-nicotine-d3 to ensure method accuracy and regulatory defensibility [1].

Analytical reference standard Forensic toxicology Method selection criteria

Optimal Application Scenarios for rac-Nicotine-d3 Based on Quantitative Evidence


Quantification of Synthetic Nicotine in E-Cigarette Liquids and Tobacco-Free Products

Synthetic nicotine is manufactured as a racemic mixture, and regulatory agencies require accurate quantification to distinguish synthetic from tobacco-derived nicotine [1]. rac-Nicotine-d3 provides the stereochemically matched internal standard needed for accurate LC-MS/MS or GC-MS quantification of (±)-nicotine in e-liquids, ensuring that both (R)- and (S)-enantiomers are equally corrected for matrix effects and recovery losses [1].

Forensic Toxicology and Workplace Drug Testing for Nicotine Exposure

Forensic and clinical laboratories require robust, validated methods for nicotine and cotinine quantification in urine, blood, and oral fluid [1]. rac-Nicotine-d3 serves as an internal standard in these methods, with demonstrated recovery ranges of 53–124.5% and matrix effect ranges of 75.96–126.8% across diverse biological matrices, meeting the performance requirements for regulated toxicological analysis [2].

Environmental Monitoring of Nicotine as an Anthropogenic Tracer in Wastewater and Indoor Air

Nicotine is used as a marker of human waste in environmental water analysis and as a tracer of secondhand smoke exposure in indoor air quality studies [1]. rac-Nicotine-d3 as an internal standard corrects for sample preparation losses and matrix effects in complex environmental samples, with reported LOD/LOQ values as low as 0.38/1.15 μg kg⁻¹ in food matrices [2], supporting high-sensitivity environmental monitoring applications.

Pharmacokinetic and Metabolism Studies of Racemic Nicotine Formulations

Investigational studies of racemic nicotine formulations or nicotine receptor pharmacology require accurate quantification of both enantiomers. rac-Nicotine-d3 enables precise measurement of total nicotine concentrations without enantiomeric bias, while the distinct Ki value of 11.1 nM for (±)-nicotine at α4β2 nAChRs [1] provides a pharmacological reference point for interpreting analytical results in the context of receptor engagement.

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